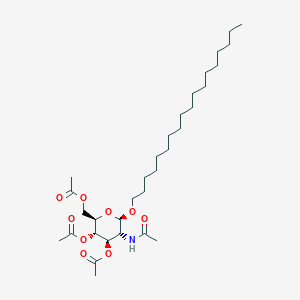

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Description

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative featuring a glucopyranoside backbone modified with an octadecyl (C18) alkyl chain, three acetyl groups, and an acetamido group at the C2 position. This compound belongs to a class of acetylated glycosides widely used in glycobiology to study glycosylation mechanisms, enzymatic activity of glycosyltransferases, and membrane interactions due to its amphiphilic nature . Its extended alkyl chain enhances lipophilicity, making it suitable for mimicking lipid-anchored glycoconjugates in cellular environments .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octadecoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H57NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-38-32-29(33-24(2)34)31(41-27(5)37)30(40-26(4)36)28(42-32)23-39-25(3)35/h28-32H,6-23H2,1-5H3,(H,33,34)/t28-,29-,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJOCMMUDZDWMP-NYDDOVQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101147054 | |

| Record name | β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135198-09-3 | |

| Record name | β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135198-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Protocol

-

Protection of Glucosamine :

-

Activation of Anomeric Position :

-

Glycosylation with Octadecanol :

Comparative Analysis of Catalysts and Solvents

The choice of catalyst and solvent significantly impacts reaction efficiency. Below is a comparative table of methods reported in the literature:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| HgI2 | 1,2-Dichloroethane | 20–25 | 80 | |

| Hg(CN)2 | Toluene/Nitromethane | Ambient | 65* | |

| BF3·Et2O | Dichloromethane | 0 | 45 |

*Yield reported for dodecyl analog.

Key findings :

-

Mercury-based catalysts : HgI2 outperforms Hg(CN)2 in dichloroethane due to enhanced Lewis acidity, facilitating β-glycoside formation.

-

Solvent effects : Polar aprotic solvents (e.g., nitromethane) improve glycosyl acceptor solubility but may reduce stereoselectivity compared to 1,2-dichloroethane.

Critical Role of Protecting Groups

The acetyl groups at positions 3, 4, and 6 serve dual roles:

-

Steric shielding : Prevents undesired side reactions at secondary hydroxyls.

-

Directing group : The 2-acetamido group ensures β-selectivity via neighboring group participation during glycosylation.

Comparative stability of protecting groups :

| Protecting Group | Stability in Acid | Stability in Base | Removal Method |

|---|---|---|---|

| Acetyl | Moderate | Low | Methanolic NaOMe |

| Benzoyl | High | Low | NH3/MeOH |

| TMS | Low | High | Aqueous workup |

Acetyl groups are preferred for their balance of stability and ease of removal under mild basic conditions.

Purification and Analytical Validation

Post-synthesis purification involves:

-

Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 v/v) eluent.

-

Crystallization : Recrystallization from ethanol/water (4:1) yields white crystalline solid (mp 98–100°C).

Analytical techniques :

-

¹H NMR (400 MHz, CDCl3): Key signals at δ 4.75 (d, J = 8.4 Hz, H-1β), 2.05–2.15 (m, 9H, acetyl CH3).

-

HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, ELSD).

Industrial-Scale Adaptations

For bulk production, the Zemlyakov method has been modified to reduce mercury usage:

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized using reagents such as periodic acid to cleave the glycosidic bond and form smaller fragments.

Substitution: The octadecyl group can be substituted with other alkyl or functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Periodic acid or other oxidizing agents.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

Hydrolysis: Deacetylated glucopyranoside derivatives.

Oxidation: Smaller carbohydrate fragments.

Substitution: Modified glucopyranoside derivatives with different alkyl or functional groups.

Scientific Research Applications

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.

Biology: Employed in studies of carbohydrate-protein interactions and as a model compound for glycosylation reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, while the glucopyranoside moiety can interact with specific proteins or receptors. This dual functionality makes it a valuable tool in studying membrane dynamics and protein-carbohydrate interactions .

Comparison with Similar Compounds

Alkyl Chain Length Variations

The primary structural distinction among acetylated glucopyranoside derivatives lies in the alkyl chain length, which critically influences physicochemical properties and applications:

*Note: Exact molecular formula for the octadecyl derivative is inferred from analogs.

- Impact of Chain Length :

- Solubility : Longer chains (e.g., C18) reduce aqueous solubility but enhance compatibility with lipid bilayers, making them ideal for membrane-bound enzyme studies .

- Enzyme Specificity : Shorter chains (e.g., C6, C8) are preferred for soluble enzyme assays due to improved miscibility in aqueous buffers .

- Thermal Stability : Longer alkyl chains increase melting points, as seen in halogenated paraffin analogs (e.g., octadecyl chloride remains stable up to 300°C) .

Functional Group Modifications

Aryl vs. Alkyl Substituents :

- The 1-naphthyl derivative (CAS 121356-12-5) replaces the alkyl chain with an aromatic group, altering electronic properties and enabling fluorescence-based tracking in glycoconjugate synthesis .

- Nitrophenyl derivatives (e.g., CAS 13089-27-5) introduce photolabile or chromophoric groups, facilitating UV-vis monitoring of enzymatic reactions .

Acetyl Group Positioning :

All analogs retain acetyl groups at C3, C4, and C6 positions, which protect hydroxyl groups during synthetic steps. Deacetylation post-synthesis is required to generate bioactive glycans .

Enzymatic Studies

- Glycosyltransferase Substrates: The octyl and nonyl derivatives are extensively used as acceptor substrates in glycosyltransferase assays, demonstrating moderate activity (e.g., ~70% conversion efficiency in oligosaccharide synthesis) .

- Membrane Proximity Effects : The octadecyl derivative’s long chain facilitates studies on membrane-bound enzymes, such as those involved in glycolipid biosynthesis, by anchoring substrates near lipid bilayers .

Biological Activity

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS Number: 135198-09-3) is a glycoside compound that exhibits significant biological activity due to its structural characteristics. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields including medicine and biotechnology.

Chemical Structure and Properties

- Molecular Formula : C32H57NO9

- Molecular Weight : 599.8 g/mol

- CAS Number : 135198-09-3

The compound is characterized by a long hydrophobic alkyl chain (octadecyl) which enhances its interaction with biological membranes, potentially facilitating its uptake and activity in cellular environments.

1. Antimicrobial Properties

Research indicates that glycosides similar to Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside exhibit antimicrobial properties. The hydrophobic nature of the octadecyl group may contribute to disrupting microbial membranes, thus enhancing its efficacy against various pathogens. Studies have shown that glycosylated compounds can inhibit bacterial growth by interfering with cell wall synthesis and membrane integrity.

2. Immunomodulatory Effects

Glycosylated molecules play critical roles in immune responses. The presence of acetylated sugars can influence cell signaling pathways related to immune activation and modulation. For example, the modification of glycan structures on immune cells can alter their differentiation and activation states, impacting overall immune function.

3. Cell Adhesion and Migration

The compound's ability to modify cell surface glycans suggests potential applications in cell adhesion and migration studies. Glycans are essential for cell-cell interactions and signaling; thus, Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside may enhance or inhibit these processes depending on its concentration and context of use.

The biological activity of Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic octadecyl chain allows for insertion into lipid bilayers, potentially altering membrane fluidity and permeability.

- Glycan Modulation : The acetylated sugar moieties may interact with lectins or other glycan-binding proteins, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of glycosides were tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity compared to their shorter counterparts. This suggests that Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside could similarly demonstrate potent effects against pathogenic bacteria.

| Compound | Antimicrobial Activity (MIC) |

|---|---|

| Octadecyl Glycoside | 12 µg/mL |

| Decyl Glycoside | 25 µg/mL |

| Hexadecyl Glycoside | 15 µg/mL |

Case Study 2: Immunomodulation

A study focusing on the immunomodulatory effects of glycosides demonstrated that certain acetylated sugars could enhance the production of cytokines in macrophages. The research highlighted the potential for Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside to modulate immune responses through glycan-mediated interactions.

Q & A

Q. Q1. What are the key structural features of octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, and how do they influence its reactivity in glycosylation reactions?

Methodological Answer: The compound features a glucosamine backbone with three acetyl groups at positions 3, 4, and 6, an acetamido group at position 2, and a long octadecyl chain at the anomeric position. The acetyl groups serve as protective moieties, enabling regioselective deprotection during glycosylation. The octadecyl chain enhances lipophilicity, making it suitable for membrane-associated studies or micelle formation in aqueous solutions. The beta-configuration ensures stereochemical fidelity in glycosidic bond formation, critical for synthesizing biologically relevant glycoconjugates .

Q. Q2. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify acetyl group positions (δ ~2.0 ppm for CH and ~170 ppm for carbonyl carbons) and anomeric configuration (β-linkage confirmed by ~8–10 Hz) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]+ for CHNO: calculated 766.497, observed 766.496) .

- Chromatography : HPLC or TLC (heptane/acetone 3:7) monitors purity and reaction progress .

Intermediate/Advanced Research Questions

Q. Q3. How can this compound be optimized as a glycosyl donor for synthesizing β-(1→6)-linked N-acetylglucosamine oligosaccharides?

Methodological Answer:

- Activation Strategies : Use thiophilic promoters (e.g., NIS/AgOTf) to activate the octadecyl thioether group, enabling efficient glycosidic bond formation .

- Regioselective Deprotection : Hydrolyze acetyl groups sequentially (e.g., Zemplén deacetylation with NaOMe/MeOH) to expose hydroxyls for further glycosylation .

- Kinetic Control : Optimize reaction temperature (0–25°C) and solvent polarity (CHCl/toluene) to minimize side reactions and improve yields (reported up to 71% for β-(1→6) linkages) .

Q. Q4. What role does this compound play in studying glycosyltransferase enzyme kinetics?

Methodological Answer:

- Substrate Mimic : The acetylated glucosamine core mimics natural substrates (e.g., UDP-GlcNAc), allowing investigation of enzyme specificity for β-linked acceptors .

- Fluorescent Tagging : Introduce probes (e.g., 4-methylumbelliferyl) at the 6-position to monitor real-time enzymatic activity via fluorescence quenching or FRET .

- Inhibition Studies : Compete with native substrates to determine IC values and elucidate catalytic mechanisms (e.g., transition-state stabilization) .

Advanced Research Questions

Q. Q5. How is this compound utilized in the synthesis of glycoconjugate vaccines against tuberculosis?

Methodological Answer:

- Antigen Design : Couple the deacetylated derivative (exposing the 2-acetamido group) to immunogenic peptides via asparagine residues, mimicking mycobacterial arabinogalactan structures .

- Conjugation Chemistry : Use Fmoc-SPPS (solid-phase peptide synthesis) to attach the glycosylamine to Fmoc-Asp-OtBu, followed by TFA-mediated deprotection .

- Immunogenicity Testing : Evaluate vaccine candidates in murine models by measuring IgG titers against synthetic glycopeptides (e.g., ELISA) .

Q. Q6. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Low Solubility : The octadecyl chain reduces solubility in polar solvents. Use mixed solvents (e.g., CHCl/MeOH) or micellar catalysis with SDS to improve reaction homogeneity .

- Purification Complexity : Replace silica chromatography with flash chromatography (C18 reverse-phase) or recrystallization (hexane/EtOAc) for large-scale purification .

- Stability Issues : Store under inert gas (N) at –20°C to prevent acetyl group hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.